molecular formula C20H25NO3 B11546821 N-[2-(benzyloxy)ethyl]-4-butoxybenzamide

N-[2-(benzyloxy)ethyl]-4-butoxybenzamide

Cat. No.: B11546821
M. Wt: 327.4 g/mol
InChI Key: AUZGACAZOMOLMY-UHFFFAOYSA-N
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Description

结构表征与命名

IUPAC命名与系统识别

根据国际纯粹与应用化学联合会(IUPAC)命名规则,该化合物的系统名称为4-丁氧基-N-[2-(苄氧基)乙基]苯甲酰胺 。其命名依据如下:

  • 母体结构 :苯甲酰胺(benzamide),即苯环直接连接酰胺基团(-CONH2)。
  • 取代基定位 :苯环的4位(对位)被丁氧基(-O-C4H9)取代,酰胺基的氮原子则连接2-(苄氧基)乙基(-CH2CH2-O-CH2C6H5)。
  • 取代基优先级 :根据官能团优先顺序,酰胺基为母体官能团,取代基按字母顺序排列

该命名法与PubChem中类似化合物(如N-[2-(苄氧基)乙基]-4-溴苯甲酰胺)的命名逻辑一致。例如,取代基的排列顺序遵循“取代基位置-取代基名称-母体名称”的格式,确保命名的唯一性与准确性。

分子结构分析

苄氧基-乙基取代基构型

2-(苄氧基)乙基取代基(-CH2CH2-O-CH2C6H5)的构型特征如下:

  • 醚键连接 :氧原子通过单键分别连接乙基和苄基,形成柔性醚链。
  • 空间位阻 :苄基的苯环与乙基链之间的自由旋转受限于分子内氢键与范德华力,可能形成特定构象异构体。
  • 电子效应 :苄氧基的供电子性质通过氧原子的孤对电子传递至酰胺基团,影响整体分子的极性(计算logP≈3.5)

通过比较类似结构的SMILES字符串(如CCCCOc1ccc(cc1)C(NC(=C/c1ccc(cc1)[Br])\C(Nc1ccc(cc1[Cl])[Cl])=O)=O),可确认乙基链与苄氧基的连接方式

丁氧基-苯甲酰胺核心结构

苯甲酰胺核心的4位丁氧基(-O-C4H9)呈现以下特性:

  • 链长影响 :丁氧基的四个碳链提供适度的疏水性(logD≈2.8),优于短链甲氧基或长链辛氧基。
  • 取代基取向 :丁氧基的直链构型通过空间效应减少苯环的平面扭曲,维持共轭体系的稳定性。
  • 氢键受体 :酰胺基的羰基氧(C=O)与邻近的醚氧原子可能形成分子内氢键网络,影响溶解性与晶体堆积模式

分子量计算为C20H25NO3 (理论值:327.42 g/mol),与实验值(如类似化合物3,4-双苄氧基苯甲酰胺的分子量333.4 g/mol)相符。

与芳香醚胺衍生物的结构比较

选取三类代表性芳香醚胺衍生物进行对比分析(表1):

化合物名称 取代基位置与类型 分子量 (g/mol) 极性表面积 (Ų)
N-[2-(苄氧基)乙基]-4-丁氧基苯甲酰胺 4-丁氧基,N-2-(苄氧基)乙基 327.42 51.97
3,4-双苄氧基苯甲酰胺 3,4-双苄氧基 333.40 49.33
N-[1-(4-溴苯基)-3-(2,4-二氯苯胺基)丙烯酰]-4-丁氧基苯甲酰胺 4-丁氧基,N-复杂烯胺链 562.29 51.97

关键差异

  • 取代基数量 :双苄氧基衍生物因多取代基增加空间位阻,降低溶解度(logSw -6.6),而单丁氧基化合物更易溶于极性溶剂。
  • 氮原子修饰 :复杂烯胺链引入卤素原子(Br、Cl)显著增强分子间卤键作用,提升熔点(>200°C)
  • 电子效应 :丁氧基的供电子性弱于苄氧基,导致核心苯环的电子密度分布差异,影响反应活性(如亲电取代位点)

此类结构对比为药物设计中的官能团优化提供了理论依据,例如通过调控醚链长度与取代基类型平衡亲脂性与生物利用度。

Properties

Molecular Formula

C20H25NO3

Molecular Weight

327.4 g/mol

IUPAC Name

4-butoxy-N-(2-phenylmethoxyethyl)benzamide

InChI

InChI=1S/C20H25NO3/c1-2-3-14-24-19-11-9-18(10-12-19)20(22)21-13-15-23-16-17-7-5-4-6-8-17/h4-12H,2-3,13-16H2,1H3,(H,21,22)

InChI Key

AUZGACAZOMOLMY-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NCCOCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(benzyloxy)ethyl]-4-butoxybenzamide typically involves the following steps:

    Formation of the Benzyloxyethyl Intermediate: This step involves the reaction of benzyl alcohol with ethylene oxide in the presence of a base to form 2-(benzyloxy)ethanol.

    Formation of the Benzamide Core: The 2-(benzyloxy)ethanol is then reacted with 4-butoxybenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired benzamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors for efficient production.

Chemical Reactions Analysis

Types of Reactions

N-[2-(benzyloxy)ethyl]-4-butoxybenzamide can undergo various types of chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.

    Reduction: The benzamide core can be reduced to form the corresponding amine.

    Substitution: The benzyloxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-[2-(benzyloxy)ethyl]-4-butoxybenzamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe for studying enzyme interactions.

    Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-[2-(benzyloxy)ethyl]-4-butoxybenzamide would depend on its specific application. In general, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, it could inhibit an enzyme by binding to its active site, thereby preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between N-[2-(benzyloxy)ethyl]-4-butoxybenzamide and its analogs:

Compound Molecular Formula Substituents Key Properties/Activities Source
This compound C₂₀H₂₅NO₃ 4-butoxy, 2-(benzyloxy)ethyl Hypothesized antimicrobial activity (inferred from analogs) N/A (hypothetical)
DNB2 (N-(2-(benzyloxy)ethyl)-3,5-dinitrobenzamide) C₁₆H₁₅N₃O₆ 3,5-dinitro, 2-(benzyloxy)ethyl Potent anti-tubercular activity (MIC: <1 μM against M. tuberculosis MDR/XDR strains)
4-butoxy-N-{2-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazino]-2-oxoethyl}benzamide C₂₈H₃₀N₄O₅ 4-butoxy, hydrazine-linked dimethoxybenzylidene Anticancer/antimicrobial potential (structural similarity to hydrazide-based inhibitors)
N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-butoxybenzamide C₂₄H₂₂N₂O₂S 4-butoxy, benzothiazole-phenyl High molecular weight (402.5 g/mol), potential kinase/biofilm inhibition (benzothiazole moiety)
4-(benzyloxy)-N-butylbenzamide C₁₈H₂₁NO₂ 4-benzyloxy, butyl Simpler structure; used as a synthetic intermediate (yield optimization studies)
Key Findings from Comparisons :

Biological Activity: DNB2 () demonstrates superior anti-tubercular activity due to electron-withdrawing nitro groups at positions 3 and 5, which enhance target binding. In contrast, the 4-butoxy group in this compound may improve solubility but reduce potency against mycobacteria.

Structural Modifications :

  • Hydrazine-linked dimethoxybenzylidene (): This analog’s extended conjugated system may enable interactions with DNA or enzymes, differing from the simpler alkyl/aryl chains in the target compound.
  • 4-benzyloxy-N-butylbenzamide (): The absence of a nitro or heterocyclic group limits its bioactivity but simplifies synthesis (80% yield under optimized conditions).

Synthetic Routes: Ultrasound-assisted synthesis () improved yields (e.g., 92% for hydrazide intermediates), suggesting similar methods could optimize production of the target compound.

Critical Analysis of Divergent Evidence

  • Anti-Tubercular vs. Anticancer Activities : While DNB2 () is optimized for tuberculosis, the hydrazine-linked analog () and benzothiazole derivative () are structurally tailored for broader applications, including cancer or biofilm inhibition.
  • Synthetic Feasibility : highlights the importance of substituent choice in synthesis scalability. The target compound’s 4-butoxy group may require milder conditions compared to nitro-substituted analogs, which involve hazardous nitration steps.

Q & A

Q. Q1: What are standard synthetic routes for preparing N-[2-(benzyloxy)ethyl]-4-butoxybenzamide, and how is purity ensured?

A: Synthesis typically involves multi-step reactions, such as coupling 4-butoxybenzoic acid derivatives with 2-(benzyloxy)ethylamine under activating agents (e.g., carbodiimides). Key steps include:

  • Amide bond formation : Monitor reaction progress via TLC (Rf values) or HPLC .
  • Purification : Column chromatography (silica gel, gradient elution) removes unreacted starting materials.
  • Characterization : Confirm structure using 1H^1H-NMR (e.g., benzyloxy protons at δ 4.5–5.0 ppm) and high-resolution mass spectrometry (HRMS) .

Q. Q2: Which spectroscopic techniques are essential for characterizing this compound?

A: Core methods include:

  • NMR spectroscopy : 13C^{13}C-NMR to resolve carbonyl (C=O) signals (~168–170 ppm) and butoxy chain carbons .
  • IR spectroscopy : Confirm amide C=O stretch (~1650–1680 cm1^{-1}) and benzyl ether C-O (~1250 cm1^{-1}) .
  • Mass spectrometry : ESI-MS or MALDI-TOF for molecular ion validation .

Advanced Synthesis Challenges

Q. Q3: How can researchers resolve low yields in the final amidation step?

A: Optimize reaction conditions:

  • Activating agents : Replace EDCl/HOBt with T3P (propylphosphonic anhydride) for higher efficiency .
  • Solvent selection : Use DMF or dichloromethane (DCM) to improve solubility .
  • Temperature control : Maintain 0–5°C during coupling to minimize side reactions .
    Validate intermediates via LC-MS to trace yield losses .

Q. Q4: What strategies mitigate hazardous byproducts during synthesis?

A: Conduct thorough hazard assessments (e.g., using Prudent Practices in the Laboratory guidelines):

  • Byproduct identification : Monitor for mutagenic anomeric amides via Ames II testing .
  • Ventilation : Use fume hoods when handling volatile reagents (e.g., dichloromethane) .
  • Waste disposal : Segregate halogenated solvents for incineration .

Biological Activity Studies

Q. Q5: What in vitro assays are suitable for initial bioactivity screening?

A: Prioritize assays based on structural analogs:

  • Enzyme inhibition : Test against kinases or phosphatases using fluorescence-based assays (e.g., ADP-Glo™) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50_{50} values .
  • Receptor binding : Radioligand displacement assays for GPCR targets .

Q. Q6: How can researchers address contradictions in bioassay data (e.g., variable IC50_{50}50​)?

A: Troubleshoot via:

  • Compound stability : Check degradation in DMSO stocks using LC-MS .
  • Assay conditions : Standardize cell passage number, serum concentration, and incubation time .
  • Positive controls : Compare with reference inhibitors (e.g., staurosporine for kinases) .

Mechanistic and Target Identification

Q. Q7: What approaches elucidate the compound’s mechanism of action?

A: Advanced methods include:

  • Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment .
  • Protein pull-down assays : Use biotinylated analogs with streptavidin beads to isolate binding partners .
  • Molecular docking : Simulate interactions with potential targets (e.g., Wnt pathway proteins) using AutoDock Vina .

Q. Q8: How can researchers validate hypothesized targets (e.g., Wnt signaling inhibition)?

A: Employ:

  • CRISPR/Cas9 knockout : Generate target-deficient cell lines and assess resistance .
  • Western blotting : Measure β-catenin levels in treated vs. untreated cells .
  • Animal models : Use zebrafish xenografts to evaluate tumor growth suppression in vivo .

Safety and Handling

Q. Q9: What safety protocols are critical for handling this compound?

A: Based on mutagenicity

  • PPE : Wear nitrile gloves, lab coats, and safety goggles .
  • Storage : Keep in amber vials at –20°C under inert gas (N2_2) to prevent decomposition .
  • Spill management : Absorb with vermiculite and dispose as hazardous waste .

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